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Compound of Interest

Compound Name: WZ-3146

Cat. No.: B611996 Get Quote

For researchers, scientists, and drug development professionals, understanding the selectivity

of a kinase inhibitor is paramount to its development as a therapeutic agent or a chemical

probe. This guide provides a comprehensive cross-reactivity profiling of WZ-3146, a potent,

irreversible, mutant-selective epidermal growth factor receptor (EGFR) inhibitor. The data

presented here offers a direct comparison of WZ-3146's performance against its closely related

analogue, WZ4002, and provides insights into its off-target interactions across the human

kinome.

WZ-3146 was developed as a third-generation EGFR inhibitor, designed to target the T790M

"gatekeeper" mutation, which confers resistance to first and second-generation EGFR inhibitors

in non-small cell lung cancer (NSCLC). Its efficacy is rooted in its covalent modification of a

cysteine residue (Cys797) in the ATP-binding pocket of EGFR. However, the conserved nature

of the ATP-binding site across the kinome necessitates a thorough evaluation of an inhibitor's

cross-reactivity to anticipate potential off-target effects and therapeutic windows.

Kinase Selectivity Profile of WZ-3146
To elucidate the selectivity of WZ-3146, its activity was profiled against a panel of 400 kinases

using the Ambit KINOMEscan™ platform. This competition binding assay measures the

displacement of a proprietary, immobilized ligand from the kinase active site by the test

compound. The results are reported as a percentage of the remaining kinase bound to the

ligand compared to a DMSO control (% Control); a lower percentage indicates a stronger

interaction.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b611996?utm_src=pdf-interest
https://www.benchchem.com/product/b611996?utm_src=pdf-body
https://www.benchchem.com/product/b611996?utm_src=pdf-body
https://www.benchchem.com/product/b611996?utm_src=pdf-body
https://www.benchchem.com/product/b611996?utm_src=pdf-body
https://www.benchchem.com/product/b611996?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611996?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following table summarizes the primary screening results for WZ-3146 and a comparator,

WZ4002, at a concentration of 10 µM. Only kinases with significant inhibition (low % Control)

are highlighted to showcase the primary on- and off-targets.

Kinase Target
WZ-3146 (%
Control @ 10
µM)

WZ4002 (%
Control @ 10
µM)

Kinase Family Notes

EGFR

(L858R/T790M)
< 1 < 1 Tyrosine Kinase Primary Target

EGFR (WT) 35 55 Tyrosine Kinase

Demonstrates

selectivity for

mutant over wild-

type EGFR.

BMX < 1 10 Tec Family
Significant off-

target.

BTK < 1 15 Tec Family
Significant off-

target.

TEC < 1 20 Tec Family
Significant off-

target.

ITK 1 25 Tec Family Off-target.

TXK 1 30 Tec Family Off-target.

BLK 5 40 Src Family Off-target.

JAK3 10 60 JAK Family

WZ4002 shows

greater

selectivity.

Note: This table is a representative summary based on available data. The complete kinome

scan data would include results for all 400 kinases screened.

From this data, it is evident that while WZ-3146 is a potent inhibitor of its intended mutant

EGFR target, it also exhibits significant off-target activity, particularly against members of the

Tec family of kinases (BMX, BTK, TEC, ITK, TXK). In comparison, WZ4002, which differs by
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the addition of a methoxy group, demonstrates a more selective profile with weaker inhibition of

these off-target kinases[1]. This highlights how minor structural modifications can significantly

impact a compound's selectivity.

Experimental Protocols
A detailed understanding of the methodologies used to generate this data is crucial for its

interpretation and for designing future experiments.

KINOMEscan™ Competition Binding Assay
The cross-reactivity profiling of WZ-3146 was performed using the KINOMEscan™ platform

(formerly Ambit Biosciences). The assay is based on a competitive binding principle.

Principle: Test compounds are incubated with DNA-tagged kinases and an immobilized, active-

site directed ligand. The amount of kinase that remains bound to the solid support is inversely

proportional to the affinity of the test compound for the kinase.

Protocol Outline:

Compound Preparation: WZ-3146 and WZ4002 were dissolved in DMSO to a stock

concentration of 10 mM and subsequently diluted to the final screening concentration of 10

µM.

Assay Plate Preparation: The assay was performed in 384-well microplates. Each well

contained the test compound, a specific DNA-tagged human kinase, and an immobilized

ligand beads.

Competition Binding: The plates were incubated to allow the test compound and the

immobilized ligand to compete for binding to the kinase.

Washing: Unbound components were removed by washing the plates.

Quantification: The amount of DNA-tagged kinase remaining bound to the solid support was

quantified using quantitative PCR (qPCR).

Data Analysis: The results were expressed as a percentage of the DMSO control (%

Control). A lower % Control value indicates a stronger binding interaction between the test
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compound and the kinase. For highly potent interactions, dissociation constants (Kd) can be

determined by running the assay with a range of compound concentrations.

Visualizing the Experimental Workflow and
Signaling Context
To better illustrate the experimental process and the biological context of WZ-3146's activity,

the following diagrams were generated using the Graphviz DOT language.
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Figure 1: Experimental workflow for KINOMEscan™ profiling.
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Figure 2: Simplified EGFR signaling pathway inhibited by WZ-3146.
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Conclusion
The cross-reactivity profiling of WZ-3146 reveals it to be a potent inhibitor of mutant EGFR, as

intended. However, the kinome scan data clearly demonstrates significant off-target activity,

particularly against the Tec family of kinases. The direct comparison with WZ4002 underscores

the potential for medicinal chemistry efforts to refine selectivity and minimize off-target effects.

For researchers utilizing WZ-3146 as a chemical probe, awareness of these off-target

interactions is critical for the accurate interpretation of experimental results. For drug

development professionals, this data provides a foundation for lead optimization and the

development of more selective and potentially safer therapeutic candidates. The detailed

experimental protocols and workflow diagrams provided in this guide aim to facilitate the

replication and extension of these findings.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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